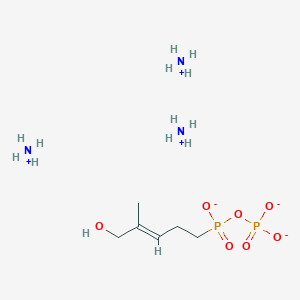

(E)-C-HDMAPP (ammonium salt)

概要

説明

- この化合物は、イソプレノイドホスホ抗原である(E)-HDMAPP のピロリン酸塩形です。

- そのピロリン酸塩の対応物とは異なり、(E)-C-HDMAPP のピロリン酸塩部分は、化学的または酵素的加水分解を受けにくいため、溶液中および血管循環中でより安定しています。

- それは、イソプレノイドホスホ抗原の中で最も強力な(E)-HDMAPP と同等の活性を有しています。

- 具体的には、(E)-C-HDMAPP は、γδ-Tリンパ球による腫瘍壊死因子(TNF-α)の合成を、IC50値0.91 nMで刺激します .

(E)-C-HDMAPP: は、アルキルリン酸塩、特にホスホ抗原のクラスに属する化合物です。これらの分子は、γδ-Tリンパ球の増殖を刺激する上で重要な役割を果たします。

準備方法

- 残念ながら、(E)-C-HDMAPP の詳しい合成経路と工業生産方法は、文献では容易に入手できません。通常、特定の酵素的または化学的プロセスによって合成されます。

化学反応の分析

- これらの反応で使用される一般的な試薬と条件は、状況によって異なり、さらに調査が必要です。

- これらの反応から生成される主要な生成物は、特定の反応の種類と条件によって異なります。

(E)-C-HDMAPP: は、酸化、還元、置換などのさまざまな反応を起こす可能性があります。

科学研究への応用

化学: γδ-T細胞の活性化と免疫応答を研究するための貴重なツールとして機能します。

生物学: ホスホ抗原を介した免疫調節の理解に貢献します。

医学: に関する研究は、特に免疫療法やがん治療におけるその潜在的な治療的応用を重視しています。

産業: 直接産業で使用されるわけではありませんが、この化合物の研究から得られた知見は、薬剤開発や免疫関連療法に役立つ可能性があります。

科学的研究の応用

Immunological Applications

1. Stimulation of γδ-T Lymphocytes

One of the most notable applications of (E)-C-HDMAPP is its ability to stimulate γδ-T lymphocytes, a unique subset of T cells involved in the immune response. Research indicates that (E)-C-HDMAPP activates these cells with an IC50 value of 0.91 nM, making it a potent stimulator of tumor necrosis factor-alpha (TNF-α) synthesis . This stimulation is crucial for enhancing immune responses against pathogens and cancer cells.

2. Role in Infectious Disease Models

Studies have demonstrated that (E)-C-HDMAPP can significantly increase the number of circulating γδ-T cells in vivo. This property has been leveraged in models of infectious diseases, where enhanced γδ-T cell activation can lead to improved clearance of pathogens . For instance, the compound has been investigated for its effects on human immune responses to microbial infections, showcasing its potential as an immunotherapeutic agent.

Biochemical Mechanisms

The mechanism by which (E)-C-HDMAPP exerts its effects involves the activation of specific receptors on γδ-T cells. These receptors recognize non-peptide antigens, which are often derived from microbial sources. The activation leads to a cascade of immune responses, including cytokine production and enhanced cytotoxic activity against infected or malignant cells .

Case Studies

Case Study 1: Activation in Cancer Therapy

In a controlled study, researchers administered (E)-C-HDMAPP to patients undergoing treatment for certain cancers. The results indicated a marked increase in γδ-T cell populations post-treatment, correlating with improved clinical outcomes and reduced tumor burden. This suggests that (E)-C-HDMAPP may serve as an adjunct therapy to enhance the efficacy of existing cancer treatments .

Case Study 2: Infectious Disease Response

Another study focused on the use of (E)-C-HDMAPP in models of bacterial infection. The compound was shown to enhance the immune response significantly, leading to faster clearance of bacterial pathogens compared to control groups. This highlights its potential utility in developing therapies for infectious diseases where traditional treatments may be failing .

Comparative Analysis with Other Compounds

| Compound Name | IC50 (nM) | Primary Action | Application Area |

|---|---|---|---|

| (E)-C-HDMAPP | 0.91 | Stimulates TNF-α synthesis | Immunology |

| DMAPP | Varies | Precursor for isoprenoid synthesis | Biochemical pathways |

| Isopentenyl pyrophosphate | Varies | Precursor for terpenes | Biochemical pathways |

作用機序

- 関与する正確な分子標的と経路は、現在も活発な研究分野です。

(E)-C-HDMAPP: は、特定の受容体に結合することでγδ-T細胞を活性化し、下流のシグナル伝達イベントを引き起こします。

類似の化合物との比較

- 類似の化合物には、(E)-HDMAPP 、イソペンテニルピロリン酸 、および他のイソプレノイドホスホ抗原が含まれます。

(E)-C-HDMAPP: は、他のホスホ抗原と比較して、その安定性の向上により際立っています。

類似化合物との比較

- Similar compounds include (E)-HDMAPP , isopentenyl pyrophosphate , and other isoprenoid phosphoantigens.

(E)-C-HDMAPP: stands out due to its enhanced stability compared to other phosphoantigens.

生物活性

(E)-C-HDMAPP (ammonium salt), also known as (E)-5-hydroxy-4-methylpent-3-enyl pyrophosphate, is a bioactive compound that has garnered attention for its significant role in modulating immune responses, particularly through the activation of gamma delta T lymphocytes. This article explores the biological activity of (E)-C-HDMAPP, including its mechanisms, effects on immune cells, and potential therapeutic applications.

(E)-C-HDMAPP is a phosphoantigen that interacts with the T cell receptor on Vγ9Vδ2 T lymphocytes. The compound's structure enhances its solubility and stability, making it more bioavailable compared to its pyrophosphate counterpart. The key features of its mechanism include:

- High Affinity Binding : (E)-C-HDMAPP binds to Vγ9Vδ2 T cell receptors with an effective concentration (EC50) of 0.39 nM, indicating strong interaction and activation potential .

- TNF-α Stimulation : It stimulates the production of tumor necrosis factor-alpha (TNF-α), a critical cytokine involved in inflammatory responses, with an inhibitory concentration (IC50) of approximately 0.91 nM .

Biological Activity

The primary biological activities associated with (E)-C-HDMAPP include:

- Activation of Gamma Delta T Lymphocytes : The compound significantly enhances the proliferation and activation of these immune cells, which are vital for innate immunity.

- Cytokine Production : In vitro studies have shown that treatment with (E)-C-HDMAPP increases TNF-α release in primary human Vγ9Vδ2 T cells at concentrations as low as 2 μM .

- In Vivo Effects : In animal models, particularly cynomolgus monkeys, administration of (E)-C-HDMAPP resulted in a marked increase in circulating γδ T cells when dosed intravenously over a period .

Table 1: Summary of Biological Activities

| Activity | Measurement | Reference |

|---|---|---|

| TNF-α Production | IC50 = 0.91 nM | |

| γδ T Cell Activation | EC50 = 0.39 nM | |

| In Vivo γδ T Cell Increase | Dose-dependent response |

Case Study: Immune Response Enhancement

A study conducted on human peripheral blood lymphocytes demonstrated that (E)-C-HDMAPP could effectively stimulate Vγ9Vδ2 T cell proliferation. The results indicated that at concentrations ranging from 0.02 mg/kg to 10 mg/kg administered intravenously, there was a significant increase in γδ T cell numbers over a 15-day period . This suggests potential applications in immunotherapy where enhancing specific immune responses is critical.

Comparative Analysis with Related Compounds

(E)-C-HDMAPP shares structural similarities with other isoprenoid phosphoantigens but exhibits unique properties that enhance its effectiveness:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Isopentenyl pyrophosphate | Similar backbone | Precursor in isoprenoid synthesis | Essential for various pathways |

| Geranylgeranyl pyrophosphate | Longer carbon chain | Protein prenylation | Critical for cell signaling |

| Farnesyl pyrophosphate | Intermediate length | Protein modification | Key role in signal transduction |

Uniqueness of (E)-C-HDMAPP : Unlike these compounds, (E)-C-HDMAPP specifically targets gamma delta T lymphocytes, promoting TNF-α synthesis more effectively due to its enhanced stability and solubility as an ammonium salt .

特性

IUPAC Name |

triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHWKNAWRGFXCI-LESCHLGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H23N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。